G418 硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

遗传霉素硫酸盐通过与核糖体结合并抑制原核和真核细胞中蛋白质合成的延伸步骤发挥其作用 . 这种抑制导致不完整多肽的积累,最终导致细胞死亡。 该抗生素靶向真核细胞中的 80S 核糖体和原核细胞中的 70S 核糖体 .

类似化合物:

庆大霉素: 另一种具有相似结构和作用机制的氨基糖苷类抗生素.

新霉素硫酸盐: 一种主要用于细菌选择的氨基糖苷类抗生素.

卡那霉素: 一种用于细菌和真核细胞选择的氨基糖苷类抗生素.

遗传霉素硫酸盐的独特性: 遗传霉素硫酸盐因其作为真核细胞选择剂的高效性和有效性而独一无二。 由于其高纯度和一致的性能,它被广泛认为是生成稳定细胞系的黄金标准 . 与其他氨基糖苷类相比,遗传霉素硫酸盐表现出更高的纯度和效力,使其成为研究人员的首选 .

生化分析

Biochemical Properties

G418 Disulfate plays a significant role in biochemical reactions. It interacts with both prokaryotic and eukaryotic ribosomes, specifically the 70S and 80S ribosomes . By binding to these ribosomes, G418 Disulfate inhibits protein synthesis and elongation . This interaction is crucial for its function as a selective agent in genetic engineering.

Cellular Effects

G418 Disulfate has a broad range of effects on various types of cells. It is toxic to bacteria, yeast, protozoans, and helminths . In mammalian cells, it can block peptide synthesis, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of G418 Disulfate involves its binding to the 70S and 80S ribosomes, which are part of the protein synthesis machinery in cells . This binding inhibits the elongation step of protein synthesis, effectively blocking the production of proteins . This mechanism is similar to that of neomycin sulfate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of G418 Disulfate can change over time. The product is stable for two years when stored at 2-8°C . Its effects on cellular function can vary, depending on factors such as the cell type, media, growth conditions, and the cell’s metabolic rate and position in the cell cycle .

Dosage Effects in Animal Models

The effects of G418 Disulfate can vary with different dosages in animal models. For instance, bacteria and algae require 5 μg/mL or less, while animal cells may require 300-500 μg/mL . The optimal concentration for resistant clones selection in mammalian cells depends on the cell line used as well as on the plasmid carrying the resistance gene .

Metabolic Pathways

G418 Disulfate is involved in the protein synthesis pathway in cells. It interacts with the 70S and 80S ribosomes, key components of this pathway

Subcellular Localization

The subcellular localization of G418 Disulfate is likely to be at the ribosomes, given its mechanism of action . The literature does not provide specific information on any targeting signals or post-translational modifications that direct G418 Disulfate to specific compartments or organelles.

准备方法

合成路线和反应条件: 遗传霉素硫酸盐是通过发酵和化学合成相结合的方法合成的。 微单孢菌属红孢菌产生该抗生素,然后对其进行分离和纯化 . 发酵过程包括在特定条件下培养细菌,以最大程度地提高遗传霉素硫酸盐的产量。

工业生产方法: 遗传霉素硫酸盐的工业生产涉及大规模发酵,然后进行提取和纯化过程。 该抗生素通常在符合 GMP 标准的设施中生产,以确保高纯度和一致性 . 最终产品有液体和粉末两种形式,液体形式预先溶解在细胞培养级水中 .

化学反应分析

反应类型: 遗传霉素硫酸盐由于其氨基糖苷结构,主要发生取代反应。 它可以与针对其氨基和羟基的不同试剂反应。

常用试剂和条件: 与遗传霉素硫酸盐反应中常用的试剂包括酸、碱和其他亲核试剂。 这些反应通常在温和条件下进行,以防止抗生素降解 .

主要形成的产物: 由涉及遗传霉素硫酸盐的反应形成的主要产物取决于所使用的特定试剂和条件。 例如,与强酸反应会导致脱氨或脱羟基衍生物的形成 .

相似化合物的比较

Gentamicin: Another aminoglycoside antibiotic with a similar structure and mechanism of action.

Neomycin sulfate: An aminoglycoside antibiotic used primarily for bacterial selection.

Kanamycin: An aminoglycoside antibiotic used for bacterial and eukaryotic cell selection.

Uniqueness of Geneticin Sulfate: Geneticin sulfate is unique in its high potency and effectiveness as a selective agent for eukaryotic cells. It is widely regarded as the gold standard for generating stable cell lines due to its high purity and consistent performance . Compared to other aminoglycosides, Geneticin sulfate exhibits higher purity and potency, making it a preferred choice for researchers .

属性

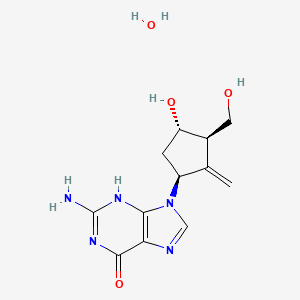

CAS 编号 |

108321-42-2 |

|---|---|

分子式 |

C20H44N4O18S2 |

分子量 |

692.7 g/mol |

IUPAC 名称 |

(2S,5R)-2-[4,6-diamino-3-[(2R,6S)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6?,7?,8?,9?,10?,11?,12?,13?,14-,15?,16?,17?,18-,19-,20-;;/m0../s1 |

InChI 键 |

UHEPSJJJMTWUCP-GZHZNGCLSA-N |

SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

手性 SMILES |

CC([C@H]1C(C(C([C@@H](O1)OC2C(CC(C(C2O)O[C@H]3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

规范 SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

108321-42-2 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Geneticin G418; Geneticin G-418; Geneticin G 418; Antibiotic G418; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

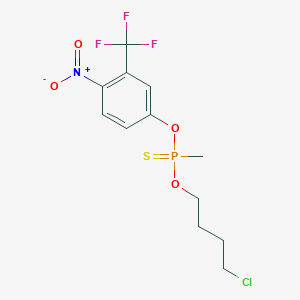

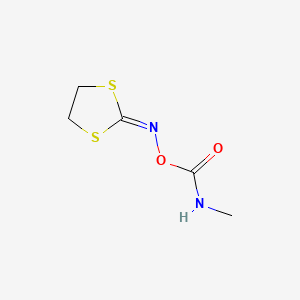

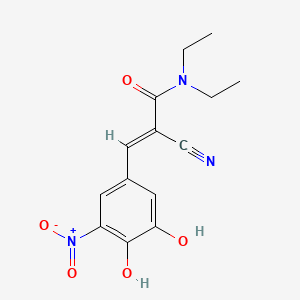

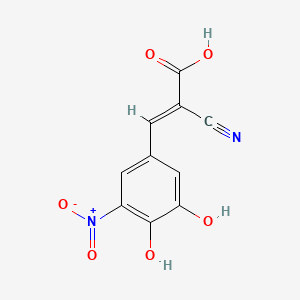

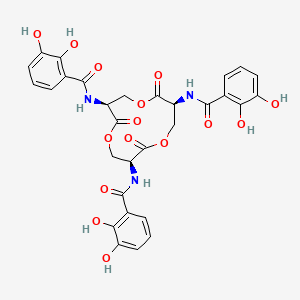

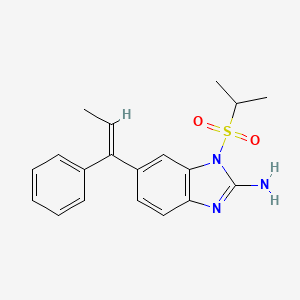

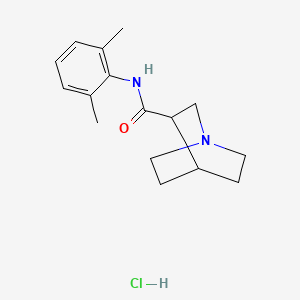

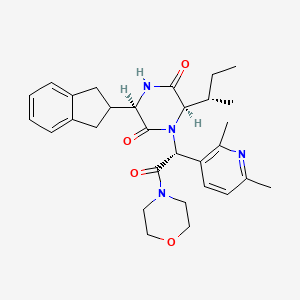

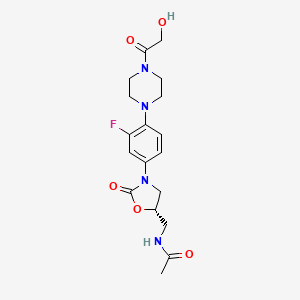

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。